molecular formula C7H5ClN2O B2806688 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190321-61-9

4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol

Cat. No.: B2806688
CAS No.: 1190321-61-9
M. Wt: 168.58
InChI Key: QQEDZZBQLURVDU-UHFFFAOYSA-N
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Description

Significance of the 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold in Heterocyclic Chemistry

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole (B17877), is a fused bicyclic heterocycle that has garnered substantial interest in heterocyclic chemistry. researchgate.net It is considered a "privileged structure" in medicinal chemistry, meaning its framework is recurrently found in compounds with diverse biological activities. nih.gov The introduction of a nitrogen atom into the six-membered ring of an indole (B1671886) structure can modulate a molecule's potency and physicochemical properties, such as solubility and lipophilicity, while also creating new intellectual property space. nih.gov

This scaffold is particularly fruitful in the development of kinase inhibitors, a critical class of drugs, especially in oncology. nih.gov The 7-azaindole core can offer an additional hydrogen bond acceptor, which may lead to higher binding affinity with biological targets, potentially enhancing potency and efficacy. nih.gov The versatility of the 7-azaindole ring system allows for various chemical reactions, including nitration, bromination, and iodination, predominantly at the 3-position, enabling the synthesis of a wide array of derivatives.

1H-Pyrrolo[2,3-b]pyridine as a Bioisostere of Indole and Purine (B94841) Moieties

A key reason for the prominence of the 7-azaindole scaffold is its role as a bioisostere of both indole and purine systems. nih.govnih.gov Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The substitution of a CH group in indole with a nitrogen atom to form 7-azaindole can lead to significant improvements in a drug candidate's profile. nih.gov

This bioisosteric relationship allows medicinal chemists to use the 7-azaindole scaffold to optimize drug candidates. For instance, replacing an indole ring with a 7-azaindole can enhance target binding, improve absorption, distribution, metabolism, and excretion (ADME) properties, and reduce toxicity. nih.gov Its structural similarity to purines also makes it a valuable core for developing compounds that interact with purine-binding enzymes and receptors, such as kinases and G-protein coupled receptors. juniperpublishers.com

Overview of Functionalized 1H-Pyrrolo[2,3-b]pyridine Analogues in Medicinal Chemistry Research

The 1H-pyrrolo[2,3-b]pyridine framework is a foundational component of numerous therapeutic agents and clinical candidates. nih.gov Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antitumor, and antiviral properties. evitachem.com

Kinase Inhibition: A primary application of 7-azaindole derivatives is in the field of kinase inhibition. nih.gov Kinases are crucial targets in cancer therapy, and the 7-azaindole scaffold has been integral to the development of potent inhibitors. sigmaaldrich.com For example, derivatives have been developed as inhibitors for Fibroblast Growth Factor Receptor (FGFR), Traf-2 and Nck-interacting kinase (TNIK), and Colony-Stimulating Factor 1 Receptor (CSF1R). sigmaaldrich.com

Other Therapeutic Areas: Beyond oncology, functionalized 7-azaindoles are explored for various other diseases. For instance, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as novel inhibitors of Phosphodiesterase 4B (PDE4B), a target for neurological disorders. Other derivatives have been investigated as antagonists for the CRTh2 receptor for treating allergic diseases like asthma and as inhibitors of the Orai calcium channel for their anti-inflammatory potential. nih.gov

Due to a lack of specific published data for 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol, the following table details the biological targets of various other functionalized 1H-pyrrolo[2,3-b]pyridine analogues to illustrate the therapeutic versatility of the scaffold.

Derivative ClassTherapeutic TargetPotential Application
1H-pyrrolo[2,3-b]pyridine derivativesFibroblast Growth Factor Receptor (FGFR)Cancer Therapy sigmaaldrich.com
1H-pyrrolo[2,3-b]pyridine derivativesTraf-2 and Nck-interacting kinase (TNIK)Colorectal Cancer thermofisher.com
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPhosphodiesterase 4B (PDE4B)Inflammatory/Neurological Disorders
7-Azaindole derivativesCRTh2 Receptor AntagonistsAllergic Diseases (e.g., Asthma) nih.gov
7-Azaindole derivativesOrai Calcium Channel InhibitorsInflammation nih.gov
7-Azaindole derivativesTropomyosin-related kinase (Trk)Cancer and Pain nih.gov

Contextualizing this compound within the 7-Azaindole Chemical Space

The molecule possesses two key functional groups on the 7-azaindole core: a chloro group at the 4-position and a hydroxyl group at the 6-position.

4-Chloro Substitution: The chlorine atom at the C4 position is a common feature in many 7-azaindole intermediates. nih.gov Halogenated positions, like C4, are often used as synthetic handles for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), allowing for the introduction of diverse aryl or amino groups to build more complex molecules. chemicalbook.com The synthesis of the related 4-chloro-7-azaindole (B22810) often involves the N-oxidation of 7-azaindole followed by a reaction with phosphorus oxychloride (POCl₃).

6-Hydroxyl Substitution: The hydroxyl (-OH) group at the C6 position introduces a site for hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. It can act as both a hydrogen bond donor and acceptor. The presence of phenolic and polyphenolic groups is often a key factor in the biological activity of a molecule. evitachem.com

Therefore, this compound represents a potentially valuable, yet underexplored, building block in medicinal chemistry. Its bifunctional nature—a reactive chloro group for further diversification and a hydroxyl group for potential target interaction—positions it as a promising starting point for the synthesis of new libraries of bioactive compounds.

The following table provides chemical data for the parent 7-azaindole scaffold and a closely related chlorinated analogue, as specific data for this compound is not available in the cited literature.

Compound NameMolecular FormulaMolecular WeightCAS Number
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)C₇H₆N₂118.14 g/mol 271-63-6
4-Chloro-1H-pyrrolo[2,3-b]pyridineC₇H₅ClN₂152.58 g/mol 55052-28-3
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridineC₇H₄Cl₂N₂187.02 g/mol 5912-18-5 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEDZZBQLURVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 1h Pyrrolo 2,3 B Pyridin 6 Ol and Its Analogues

General Synthetic Strategies for the 1H-Pyrrolo[2,3-b]pyridine Core Structure

The fundamental approach to constructing the 1H-pyrrolo[2,3-b]pyridine scaffold can be broadly divided into two main strategies: annulating a pyridine (B92270) ring onto a pre-existing pyrrole (B145914) or, conversely, forming a pyrrole ring from a suitably substituted pyridine precursor. juniperpublishers.com

One prevalent strategy involves the construction of the pyridine ring from a functionalized pyrrole precursor. This approach often utilizes a substituted 2-aminopyrrole derivative which undergoes cyclization with a three-carbon component to form the six-membered pyridine ring.

A notable example is the reaction of 2-amino-1H-pyrrole-3-carbonitriles with compounds like 2-arylidenemalononitriles. juniperpublishers.comresearchgate.net In this method, the amino group of the pyrrole initiates a reaction sequence, typically under basic catalysis (e.g., piperidine), leading to the formation of the fused pyridine ring. juniperpublishers.comresearchgate.net This pathway is highly effective for generating diverse libraries of pyrrolo[2,3-b]pyridine derivatives. researchgate.net Another variation involves the cyclo-condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with various active methylene (B1212753) compounds, such as acetylacetone (B45752) or ethyl cyanoacetate, under acidic conditions to yield the corresponding substituted 1H-pyrrolo[2,3-b]pyridines. researchgate.net

Table 1: Examples of Pyridine Ring Formation from Pyrrole Precursors

Pyrrole PrecursorReactantConditionsProduct TypeReference
2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile2-ArylidenemalononitrilesEthanol, Piperidine4-Amino-1,3,6-trisubstituted-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile juniperpublishers.comresearchgate.net
2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrileAcetylacetoneHydrochloric AcidSubstituted 1H-pyrrolo[2,3-b]pyridine researchgate.net
2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrileEthyl cyanoacetateHydrochloric AcidSubstituted 1H-pyrrolo[2,3-b]pyridine researchgate.net

The alternative major strategy involves building the five-membered pyrrole ring onto an existing, appropriately functionalized pyridine ring. This approach is analogous to well-established indole (B1671886) syntheses, such as the Madelung and Fischer indole syntheses. rsc.org For example, modifications of the Fischer indole synthesis can be adapted, where a substituted pyridine hydrazine (B178648) reacts with a ketone or aldehyde to form a hydrazone, which then undergoes acid-catalyzed cyclization and rearrangement to form the fused pyrrole ring. Similarly, a modified Madelung synthesis would involve the intramolecular cyclization of an N-(pyridin-2-yl)alkanamide or a related derivative under strong base conditions.

For the analogous pyrrolo[2,3-d]pyrimidine system, a common method involves treating a substituted pyrimidine (B1678525) with reagents like nitroalkenes, alkynes, or aldehydes to construct the pyrrole ring. researchgate.net This highlights a versatile approach where functional groups on the pyridine ring serve as handles for the subsequent annulation of the pyrrole moiety.

Specific Cyclization Reactions and Condensation Pathways

The construction of the pyrrolo[2,3-b]pyridine skeleton often hinges on specific cyclization and condensation reactions that can be tuned by the reaction conditions.

The choice between acidic or basic conditions is critical in directing the cyclization to form the desired bicyclic core.

Basic Conditions: As mentioned, the reaction of 2-aminopyrrole-3-carbonitriles with 2-arylidenemalononitriles is effectively catalyzed by bases like piperidine. juniperpublishers.comresearchgate.net The base facilitates the initial Michael addition and subsequent intramolecular cyclization and aromatization steps.

Acidic Conditions: Acid catalysis is employed in reactions such as the cyclization of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with β-dicarbonyl compounds. The acid activates the carbonyl groups for nucleophilic attack by the pyrrole amino group, driving the condensation and subsequent cyclization to form the pyridine ring. researchgate.net In a multi-step synthesis of the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, an acid-catalyzed hydrolysis of an acetal (B89532) followed by intramolecular condensation is a key step in forming the pyrrole ring. google.com

The synthesis of complex pyrrolo[2,3-b]pyridines often requires multi-step sequences where condensation reactions are pivotal. For instance, the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, an important analogue, can be achieved through a four-step sequence starting from cyanoacetate. google.com This process involves an initial alkylation, followed by a cyclization with thiourea (B124793) to form a pyrimidine ring. Subsequent acid-catalyzed hydrolysis and condensation form the fused pyrrole ring, which is then desulfurized and chlorinated. google.com

Another multi-step pathway begins with the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. google.com The resulting product is then condensed with formamidine (B1211174) to build the pyrimidine ring, which is followed by an acid-catalyzed cyclization to form the fused pyrrole ring, ultimately leading to the desired scaffold after chlorination. google.com These sequences demonstrate how a series of controlled reactions, including key condensation steps, are orchestrated to assemble the final heterocyclic system.

Targeted Synthesis of Chlorinated and Hydroxylated Pyrrolo[2,3-b]pyridines

To synthesize the specific target compound, 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol, strategies must be employed to introduce the chloro and hydroxyl groups at positions 4 and 6, respectively. This can be achieved either by carrying the substituents through the synthesis from functionalized starting materials or by adding them to the pre-formed pyrrolo[2,3-b]pyridine core.

A common and effective method for introducing a chlorine atom at the C4 position is through the treatment of the corresponding 4-hydroxy or 4-oxo precursor (a pyrrolo[2,3-b]pyridin-4-one) with a chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.govresearchgate.net This reaction converts the pyridinone tautomer into the 4-chloro derivative.

The introduction of the C6-hydroxyl group can be more complex. One approach would be to start with a pyridine precursor that already contains a hydroxyl group or a protected equivalent (e.g., a methoxy (B1213986) group) at the corresponding position. For example, a substituted 2-amino-4-hydroxypyridine (B184335) could serve as the starting material for the subsequent formation of the pyrrole ring. If the hydroxyl group is introduced onto the pre-formed core, it would typically involve electrophilic substitution followed by conversion to a hydroxyl group, though this can be challenging due to the reactivity of the bicyclic system.

A plausible synthetic route to this compound could therefore involve the initial synthesis of a 1H-pyrrolo[2,3-b]pyridine-4,6-dione or a 6-hydroxy-1H-pyrrolo[2,3-b]pyridin-4-one intermediate, followed by selective chlorination at the 4-position using POCl₃.

Table 2: Key Reactions in the Synthesis of Functionalized Pyrrolo[2,3-b]pyridines and Analogues

Reaction TypePrecursorReagent(s)ProductReference
Chlorination3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-onePhosphoryl trichloride (B1173362) (POCl₃)4-Chloro-1H-pyrrolo[2,3-d]pyrimidine nih.gov
Suzuki–Miyaura Coupling4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine derivativePhenylboronic acid, Pd₂(dba)₃, K₂CO₃4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine derivative nih.gov
Buchwald–Hartwig Amination4-Chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine derivativeSecondary Amine, Pd(OAc)₂, RuPhos4-Amino-2-aryl-1H-pyrrolo[2,3-b]pyridine derivative nih.gov

Strategies for Introducing the Chlorine Atom at Position 4

The introduction of a chlorine atom at the C4 position of the 1H-pyrrolo[2,3-b]pyridine ring is a key step in the synthesis of the target compound. This is often achieved through nucleophilic chlorination of the corresponding N-oxide derivative. For instance, 1H-pyrrolo[2,3-b]pyridine-N-oxides can react with reagents like methanesulfonyl chloride (MsCl) in dimethylformamide (DMF) to yield the 4-chloro derivative. researchgate.net This reaction proceeds under transition-metal-free conditions and demonstrates good functional group tolerance. researchgate.net

Another common method involves the treatment of a precursor like 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one with a chlorinating agent such as phosphoryl trichloride (POCl₃). nih.govresearchgate.net This reaction effectively converts the keto group at the 4-position into a chloro substituent. nih.govresearchgate.net The electron-withdrawing nature of the chlorine atom at this position enhances the electrophilicity of the pyridine ring, making it susceptible to further reactions. srinichem.com

Starting MaterialReagent(s)ProductReference
1H-pyrrolo[2,3-b]pyridine-N-oxideMsCl, DMF4-chloro-1H-pyrrolo[2,3-b]pyridine researchgate.net
3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-onePOCl₃4-chloro-1H-pyrrolo[2,3-d]pyrimidine nih.govresearchgate.net

Methodologies for Installing the Hydroxyl Group at Position 6

The installation of a hydroxyl group at the C6 position of the 1H-pyrrolo[2,3-b]pyridine scaffold is another critical transformation. While direct hydroxylation can be challenging, this is often accomplished by utilizing a starting material that already contains a precursor to the hydroxyl group, such as a methoxy group, which can later be demethylated. Another approach involves the synthesis of the 6-chloro-1H-pyrrolo[3,2-b]pyridine intermediate, which can then undergo nucleophilic substitution with a hydroxide (B78521) source.

The synthesis of 6-chloro-1H-pyrrolo[3,2-b]pyridine has been documented and serves as a versatile precursor for various C6-substituted analogs. The chlorine at this position can be displaced by a nucleophile, including a hydroxyl group, under appropriate reaction conditions.

IntermediateReagent(s)Product
6-chloro-1H-pyrrolo[3,2-b]pyridineNaOH or other hydroxide source1H-pyrrolo[3,2-b]pyridin-6-ol

Synthesis of Key Intermediates (e.g., 1H-pyrrolo[2,3-b]pyridin-4-ol)

The synthesis of key intermediates like 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine) is fundamental for accessing a range of 4-substituted 7-azaindole (B17877) derivatives. acs.org The synthesis of this intermediate often starts from readily available pyridinamine precursors. The general strategy involves the construction of the fused pyrrole ring onto the pyridine core.

One established route to 1H-pyrrolo[2,3-b]pyridin-4-ol involves the hydrolysis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine under acidic conditions. ntnu.no The chloro group at the 4-position is susceptible to nucleophilic displacement by water, leading to the formation of the corresponding 4-ol derivative. ntnu.no

Starting MaterialConditionProductReference
4-chloro-7H-pyrrolo[2,3-d]pyrimidineAcidic hydrolysis1H-pyrrolo[2,3-b]pyridin-4-ol ntnu.no

Advanced C-C and C-Heteroatom Bond-Forming Reactions

The halogenated 1H-pyrrolo[2,3-b]pyridine core is a versatile platform for a variety of advanced carbon-carbon and carbon-heteroatom bond-forming reactions, which are crucial for the development of pharmacologically active compounds. juniperpublishers.comnih.gov

Palladium-Mediated Cross-Coupling Reactions (e.g., Sonogashira, Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold. nih.gov

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper co-catalyst. nih.govwikipedia.org For 7-azaindole derivatives, the Sonogashira reaction has been used to couple terminal alkynes with halo-7-azaindoles, leading to the synthesis of various alkynyl-substituted derivatives. nih.govresearchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups. wikipedia.org

The Suzuki-Miyaura coupling is another widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. wikipedia.org This reaction has been successfully applied to unprotected halo-azaindoles, including chloroindoles and azaindoles, to produce a variety of aryl-substituted derivatives in good to excellent yields. nih.govnih.gov The reaction conditions often involve a palladium precatalyst and a base such as potassium phosphate. nih.gov

ReactionCoupling PartnersCatalyst SystemProduct TypeReferences
Sonogashira4-chloro-1H-pyrrolo[2,3-b]pyridine, Terminal alkynePd catalyst, Cu co-catalyst4-alkynyl-1H-pyrrolo[2,3-b]pyridine nih.govwikipedia.orgresearchgate.net
Suzuki-Miyaura4-chloro-1H-pyrrolo[2,3-b]pyridine, Boronic acidPd precatalyst, Base4-aryl-1H-pyrrolo[2,3-b]pyridine wikipedia.orgnih.govnih.gov

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, provides an efficient method for the formation of carbon-nitrogen bonds. nih.gov This reaction has been successfully applied to unprotected halo-7-azaindoles, allowing for the cross-coupling of a wide range of primary and secondary amines with halo-7-azaindoles under mild conditions. nih.govmit.edu The use of specialized palladium precatalysts and ligands, such as RuPhos, has been shown to be effective for these transformations, even at low catalyst loadings. nih.govresearchgate.net This methodology is particularly valuable for synthesizing amino-azaindole motifs, which are present in many pharmacologically active compounds. nih.gov

SubstrateAmineCatalyst SystemProductReferences
4-chloro-7-azaindole (B22810)N-methylpiperazineRuPhos ligand and precatalyst4-(N-methylpiperazinyl)-7-azaindole nih.govresearchgate.net
Halo-7-azaindolesPrimary and secondary aminesPd precatalystsAmino-7-azaindoles nih.govmit.edu

Nucleophilic Substitution Reactions on the Pyridine Ring

The chlorine atom at the C4 position of the 1H-pyrrolo[2,3-b]pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). srinichem.com The electron-withdrawing nature of the nitrogen atoms in the pyridine ring, combined with the chloro substituent, activates the ring towards attack by nucleophiles. srinichem.com This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse range of 4-substituted derivatives. srinichem.com

These reactions are analogous to the nucleophilic substitution on acid chlorides, where the nucleophile attacks the electrophilic carbon, leading to a tetrahedral intermediate, followed by the expulsion of the leaving group to restore aromaticity. youtube.com For 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, SNAr reactions with anilines have been studied under acidic conditions. ntnu.no

SubstrateNucleophileProductReferences
4-chloro-1H-pyrrolo[2,3-b]pyridineAmines, Thiols, Alkoxides4-substituted-1H-pyrrolo[2,3-b]pyridines srinichem.com
4-chloro-7H-pyrrolo[2,3-d]pyrimidineAnilines4-anilino-7H-pyrrolo[2,3-d]pyrimidines ntnu.no

Functional Group Interconversions and Derivatization Studies

The modification of the pyrrolo[2,3-b]pyridine scaffold is crucial for developing new chemical entities with specific biological activities. These modifications involve a range of reactions that alter the existing functional groups or introduce new ones for structural diversification.

Oxidation and Reduction Reactions of the Pyrrolo[2,3-b]pyridine System

The inherent electronic nature of the pyrrolo[2,3-b]pyridine system makes it susceptible to various transformations. While comprehensive studies on the oxidation of this compound are not extensively detailed in the provided literature, reduction of the scaffold has been observed, sometimes as an unintended side reaction. For instance, during attempts at palladium-catalyzed amination on a 2-iodo-4-chloro-pyrrolopyridine derivative, reduction at the C-2 position was noted as a competing reaction, leading to the formation of the des-iodo analogue. nih.gov This highlights the delicate balance of reactivity within the molecule, where conditions intended for cross-coupling can inadvertently lead to reduction.

Introduction of Other Substituents for Structural Diversification

The pyrrolo[2,3-b]pyridine nucleus serves as a versatile template for introducing a wide array of substituents, which is key to structure-activity relationship (SAR) studies. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions are the predominant methods for this purpose.

C-C Bond Formation: The Suzuki-Miyaura cross-coupling is a highly effective strategy for installing aryl or heteroaryl groups, typically at the C-2 position of the ring. nih.gov In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura coupling was successfully performed on a 2-iodo-4-chloro-pyrrolopyridine intermediate. nih.govmdpi.comnih.gov This reaction demonstrates excellent functional group tolerance, proceeding efficiently with various boronic acids.

C-N Bond Formation: The Buchwald-Hartwig amination is another cornerstone reaction for derivatizing the scaffold, allowing for the introduction of diverse amine functionalities, primarily at the C-4 position. mdpi.comnih.gov This reaction has been used to couple secondary amines to the 4-chloro position of the pyrrolopyridine core. nih.gov Furthermore, in the development of Janus Kinase (JAK) inhibitors, a palladium-catalyzed coupling reaction was employed to introduce an N-methylcyclohexylamine group at the C4-position. researchgate.net

Other derivatization strategies include the introduction of a carbamoyl (B1232498) group at the C5-position, which, in combination with C4-substitution, was found to significantly enhance JAK3 inhibitory activity. researchgate.net The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has also been explored, where a variety of amines were coupled to the C-2 carboxylic acid functionality to probe SAR for phosphodiesterase 4B (PDE4B) inhibition. nih.gov

Reaction TypePositionReagents/ConditionsStarting Material SubstructureProduct Substructure
Suzuki-Miyaura CouplingC-2Ar-B(OH)₂, Pd₂(dba)₃, K₂CO₃, 1,4-dioxane:water2-Iodo-4-chloro-pyrrolopyridine2-Aryl-4-chloro-pyrrolopyridine
Buchwald-Hartwig AminationC-4R¹R²NH, Pd(OAc)₂, RuPhos, NaOt-Bu, t-BuOH4-Chloro-pyrrolopyridine4-Amino-pyrrolopyridine
Amide CouplingC-2R¹R²NH, T3P, DIPEAPyrrolo[2,3-b]pyridine-2-carboxylic acidPyrrolo[2,3-b]pyridine-2-carboxamide
CarbamoylationC-51. sec-BuLi, EtO₂CCl; 2. NaOH; 3. CDI, NH₄OHTIPS-protected pyrrolo[2,3-b]pyridinePyrrolo[2,3-b]pyridine-5-carboxamide

Challenges and Regioselectivity in Synthesis

The synthesis of specifically substituted pyrrolo[2,3-b]pyridines like this compound is fraught with challenges related to regiochemistry, the stability of intermediates, and the choice of appropriate protecting groups. nih.govrsc.org

Regioisomeric Control in Ring Formation

The initial construction of the pyrrolo[2,3-b]pyridine core can be approached through modifications of classical indole syntheses, such as the Madelung and Fischer methods. rsc.org However, achieving specific regioisomeric outcomes during these cyclization processes can be challenging and is highly dependent on the substitution pattern of the precursors.

More pertinent to derivatization is the regioselective functionalization of the pre-formed heterocyclic system. A key challenge arises from the differential reactivity of the halogenated positions. For instance, in a 2-iodo-4-chloro-pyrrolopyridine system, palladium-catalyzed reactions show a strong preference for oxidative addition at the more reactive C-2 (iodo) position over the C-4 (chloro) position. nih.gov This inherent chemoselectivity dictates the synthetic strategy, forcing a specific order of reactions. An initial attempt to perform a Buchwald-Hartwig amination at C-4 in the presence of an iodine atom at C-2 was unsuccessful, leading instead to reduction at C-2. nih.gov This necessitated a revised strategy where the Suzuki-Miyaura coupling at C-2 was performed first, followed by the amination at C-4. nih.govmdpi.com

Protective Group Strategies (e.g., SEM-deprotection challenges)

Protecting groups are essential in the multi-step synthesis of complex pyrrolo[2,3-b]pyridines to mask reactive sites, such as the pyrrole N-H and hydroxyl groups. nih.govnih.gov The 2-(trimethylsilyl)ethoxymethyl (SEM) group is commonly used for the pyrrole nitrogen. researchgate.net While effective in masking the N-H, its removal can be problematic.

The final SEM-deprotection step has been identified as a significant challenge. mdpi.comnih.gov Treatment with acid, such as trifluoroacetic acid (TFA), followed by a basic workup is the standard procedure. mdpi.com However, this process can release formaldehyde, which can react with the deprotected 7-azaindole product. This has been observed to give rise to various side products, including the formation of a novel tricyclic eight-membered 7-azaindole. nih.govmdpi.com The acidic conditions of the deprotection can lead to an equilibrium mixture of the desired product and an intermediate, requiring subsequent basic conditions for full conversion. mdpi.com These complications necessitate careful optimization and purification to isolate the desired target molecule. mdpi.com

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is a central goal in synthetic chemistry, often requiring extensive optimization of reaction parameters. In the synthesis of pyrrolo[2,3-b]pyridine analogues, the palladium-catalyzed amination of the 4-chloro position proved highly sensitive to the reaction conditions. nih.gov

A study systematically evaluated different catalysts and ligands for this transformation. The use of Pd(OAc)₂ with the RuPhos ligand in tert-butanol (B103910) was found to be the most effective system, achieving 94% conversion in just 5 minutes and a 68% isolated yield. nih.gov In contrast, other catalyst/ligand combinations were less successful. The presence of unprotected, acidic functional groups, such as a hydroxyl group on a side chain, was found to severely hinder the reaction, leading to poor conversion and the inability to isolate a pure product. nih.gov This underscores the importance of both protecting group strategy and the fine-tuning of catalytic systems to overcome synthetic hurdles.

ReactionCatalyst / LigandSolventConversion (%)Isolated Yield (%)Notes
Amination of 4-chloro-pyrrolopyridinePd(OAc)₂ / RuPhost-BuOH9468Fast reaction; reduction at C-4 observed as a side reaction (6%).
Amination of 4-chloro-pyrrolopyridineRuPhos Pd G2 / RuPhosn-BuOH-33Loss in mass during extraction, indicating water-soluble side products.
Amination of 2-iodo-4-chloro-pyrrolopyridineRuPhos ligand---Unsuccessful; led to reduction at C-2.

Structure Activity Relationship Sar Studies of 4 Chloro 1h Pyrrolo 2,3 B Pyridin 6 Ol Analogues

Comprehensive Analysis of Substituent Effects on Biological Activity

The biological activity of the 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol scaffold is highly sensitive to the nature and position of its substituents. The following sections detail the influence of specific structural modifications.

The presence of a halogen, specifically a chlorine atom at the C4-position of the pyrrolo[2,3-b]pyridine ring, is a common feature in many biologically active analogues. This substitution is crucial for the inhibitory activity of these compounds against various kinases. For instance, in a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are bioisosteres of the pyrrolo[2,3-b]pyridine core, the chlorine atom on a benzyl (B1604629) substituent was found to be important for potent inhibition of Protein Kinase B (PKB). The positioning of this chloro group significantly impacts both affinity and selectivity. Moving the 4-chloro group to the 3-position resulted in reduced affinity and selectivity, whereas a 2-chloro substitution recovered selectivity. Furthermore, a 2,4-dichloro substitution on the benzyl group led to a significant increase in selectivity for PKB over the related kinase PKA, highlighting the nuanced role of halogenation patterns in achieving target specificity. nih.govacs.org

The 4-chloro substituent on the pyrrolo[2,3-b]pyridine core itself serves as a key attachment point for further chemical modifications, often through nucleophilic substitution reactions, allowing for the introduction of various side chains that can modulate the compound's biological profile. nih.gov

The hydroxyl group at the C6-position of the 1H-pyrrolo[2,3-b]pyridine scaffold can play a significant, though sometimes detrimental, role in ligand-target interactions. In a study focused on fibroblast growth factor receptor (FGFR) inhibitors, the presence of a hydroxyl group was found to decrease the potency against FGFR1. nih.gov It was hypothesized that the hydroxyl group might be positioned too closely to the neighboring amino acid residue F489 in the kinase's active site, leading to steric hindrance or an unfavorable interaction, thereby reducing the compound's inhibitory activity. nih.gov This finding underscores the importance of the spatial arrangement of substituents and their compatibility with the topography of the target's binding pocket.

The pyrrole (B145914) nitrogen (N1) of the 1H-pyrrolo[2,3-b]pyridine ring is another critical site for modification, and alterations at this position can have a profound effect on biological activity. The unsubstituted NH group is often involved in crucial hydrogen bonding interactions with the target protein. For example, in the development of phosphodiesterase 4B (PDE4B) inhibitors, N-methylation of the related pyrrolo[3,2-b]pyridine scaffold resulted in a complete loss of activity. nih.gov This suggests that the hydrogen bond donating capability of the pyrrole NH is essential for binding and inhibition.

In synthetic efforts, the N1 position is often protected, for instance with a trimethylsilylethoxymethyl (SEM) group, to facilitate reactions at other parts of the scaffold. However, the subsequent removal of such protecting groups can be challenging and may lead to the formation of side products. nih.gov This highlights the chemical sensitivity of the N1 position and the importance of maintaining its integrity for optimal biological function.

Substitutions at various other positions of the pyrrolo[2,3-b]pyridine core have been extensively explored to optimize the pharmacological properties of these analogues.

C2-Position: Introduction of an aryl group at the C2-position is a common strategy. In the context of CSF1R inhibitors, a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was found to be significantly less potent than its pyrrolopyrimidine counterpart, indicating the importance of the nitrogen at the 3-position of the related scaffold for efficient inhibition. nih.gov

C3-Position: Modifications at the C3-position have been shown to be critical for the activity of Cdc7 kinase inhibitors. A (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one served as a starting point for the development of potent inhibitors. nih.gov

C5-Position: The introduction of a carbamoyl (B1232498) group at the C5-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to significantly increase the inhibitory activity against Janus Kinase 3 (JAK3). researchgate.net

The following table summarizes the effects of various substitutions on the biological activity of pyrrolo[2,3-b]pyridine analogues.

Position of SubstitutionSubstituentTargetEffect on Activity
C4ChlorineVarious KinasesGenerally crucial for activity, influences selectivity.
C6HydroxylFGFR1Decreased potency. nih.gov
N1MethylPDE4B (related scaffold)Inactive compound. nih.gov
C2Aryl GroupCSF1RReduced potency compared to pyrrolopyrimidine analogue. nih.gov
C3Methylene-imidazoloneCdc7 KinaseBasis for potent inhibitors. nih.gov
C5CarbamoylJAK3Increased inhibitory activity. researchgate.net

SAR Focused on Specific Kinase Targets

The versatility of the this compound scaffold allows for its adaptation to target a variety of protein kinases with high specificity.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of the Serum/Glucocorticoid-regulated Kinase 1 (SGK-1). google.com A patent application describes a series of these compounds for the treatment of diseases mediated by SGK-1. The core scaffold is essential for binding to the kinase, and modifications at different positions are explored to enhance potency and selectivity. While specific SAR data for this compound itself as an SGK-1 inhibitor is not detailed in the available literature, the general class of 1H-pyrrolo[2,3-b]pyridines has been established as a promising scaffold for targeting this kinase. google.com Further optimization of substituents on this core is a key strategy in the development of potent and selective SGK-1 inhibitors.

Molecular Mechanisms of Action Mmoa for 1h Pyrrolo 2,3 B Pyridin 6 Ol Derivatives

General Principles of Molecular Target Interactions

The versatility of the 1H-pyrrolo[2,3-b]pyridine core enables it to engage with biological macromolecules through various non-covalent interactions. The pyrrole (B145914) nitrogen (N1) and the pyridine (B92270) nitrogen (N7) are key features that dictate its binding modalities. These atoms can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule into specific pockets on the protein surface.

A predominant mechanism of action for 1H-pyrrolo[2,3-b]pyridine derivatives is enzyme inhibition, particularly within the protein kinase family. Many derivatives function as ATP-competitive inhibitors. nih.gov The ATP-binding site of kinases is a highly conserved cleft located between the N- and C-terminal lobes of the kinase domain. acs.org The 1H-pyrrolo[2,3-b]pyridine scaffold is adept at mimicking the adenine (B156593) portion of ATP, establishing critical hydrogen bonds with the "hinge" region of the kinase. nih.govresearchgate.net This interaction occupies the active site and prevents the binding of endogenous ATP, thereby blocking the phosphotransferase activity of the enzyme and inhibiting downstream signaling.

Beyond kinases, derivatives of this scaffold have been developed as inhibitors for other enzyme classes. For instance, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent inhibitors of Phosphodiesterase 4B (PDE4B). nih.gov Molecular modeling of these compounds suggests they occupy the enzyme's active site, interacting with key residues to block the hydrolysis of cyclic AMP (cAMP). nih.gov Additionally, certain derivatives show inhibitory activity against Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in modulating the STING pathway. researchgate.net

In addition to direct enzyme inhibition, the 1H-pyrrolo[2,3-b]pyridine scaffold can be found in molecules that modulate receptor function. A notable mechanism is allosteric modulation, where the compound binds to a site on the receptor that is topographically distinct from the endogenous ligand binding site (the orthosteric site). This binding event induces a conformational change in the receptor that alters its affinity for the endogenous ligand or its signaling efficacy.

While less common than enzyme inhibition for this specific scaffold, a structurally related core, 1H-pyrrolo[3,2-b]pyridine, has been successfully utilized to develop selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-Methyl-d-aspartate (NMDA) receptor. nih.gov These compounds bind to an allosteric site on the receptor, reducing its activation by glutamate (B1630785) and thereby modulating excitatory neurotransmission. nih.gov This demonstrates the potential of the broader pyrrolopyridine family to engage in complex receptor modulation pathways.

Elucidation of Specific Target Engagement for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol Analogues

Analogues based on the 4-chloro-1H-pyrrolo[2,3-b]pyridine core have been specifically designed to target protein kinases with high affinity and selectivity. The chloro substituent at the 4-position often serves to occupy a specific hydrophobic pocket within the kinase active site, enhancing binding affinity and influencing selectivity against other kinases.

The primary mechanism by which 4-chloro-1H-pyrrolo[2,3-b]pyridine analogues inhibit kinases is through direct interaction with the ATP-binding site. The 1H-pyrrolo[2,3-b]pyridine core acts as a "hinge-binder," a critical interaction for potent kinase inhibition. nih.govresearchgate.net Molecular docking studies and co-crystal structures have elucidated these interactions in detail:

Hydrogen Bonding: The N1-H of the pyrrole ring typically forms a hydrogen bond with the backbone carbonyl oxygen of a key residue in the hinge region (e.g., Alanine or Cysteine). nih.gov The N7 atom of the pyridine ring can simultaneously act as a hydrogen bond acceptor for a backbone N-H group from another hinge residue. nih.govresearchgate.net This bidentate hydrogen bonding pattern is a classic feature of ATP-competitive inhibitors and strongly anchors the molecule in the active site. researchgate.netmdpi.com

Hydrophobic Interactions: The planar aromatic surface of the bicyclic ring system engages in favorable π-π stacking or van der Waals interactions with hydrophobic residues within the active site, such as phenylalanine. nih.gov

This scaffold has been incorporated into inhibitors of numerous kinases, including Fibroblast Growth Factor Receptor (FGFR), Janus Kinase 3 (JAK3), and IKKα, demonstrating its broad utility. nih.govmdpi.comresearchgate.net

Compound Class Target Kinase Key Hinge Interactions Observed IC₅₀ / Kᵢ
Aminoindazole-pyrrolo[2,3-b]pyridinesIKKαH-bonds with Cys98 backboneKᵢ = 10 nM
Aminoindazole-pyrrolo[2,3-b]pyridinesIKKβH-bonds with Cys99 backboneKᵢ = 680 nM
Pyrrolo[2,3-b]pyridine-5-carboxamidesJAK3N/AIC₅₀ = 5.1 nM
Substituted 1H-pyrrolo[2,3-b]pyridinesFGFR1H-bonds with E562 and A564IC₅₀ = 7 nM

This table presents a selection of data for illustrative purposes. IC₅₀ and Kᵢ values are highly dependent on the specific substitutions on the core scaffold.

While the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established hinge-binder for competitive kinase inhibition, its role in allosteric modulation is less defined. researchgate.net Allosteric inhibitors bind to sites other than the ATP pocket, often inducing a non-functional conformation of the enzyme. To date, specific examples of this compound analogues acting as allosteric modulators are not extensively documented in publicly available research. However, the chemical diversity achievable with this scaffold suggests that with appropriate derivatization, it could potentially be adapted to target allosteric pockets on kinases or other enzymes.

Downstream Cellular and Biochemical Pathway Modulation

The inhibition of specific kinases by 4-chloro-1H-pyrrolo[2,3-b]pyridine analogues at the molecular level translates into the modulation of critical cellular signaling pathways. By blocking the activity of an upstream kinase, these compounds can prevent the phosphorylation and activation of numerous downstream substrate proteins, leading to profound effects on cell behavior.

For example, inhibitors targeting kinases in the PI3K-Akt pathway can block signals that promote cell proliferation and survival. nih.gov Similarly, targeting FGFR or IKKα disrupts signaling cascades involved in cell growth, angiogenesis, and inflammation. nih.govresearchgate.netmdpi.com

The cellular consequences of target engagement include:

Inhibition of Cell Proliferation: By blocking pro-growth signaling from kinases like FGFR, compounds can halt the cell cycle and inhibit the proliferation of cancer cells. nih.gov

Induction of Apoptosis: Interference with survival signals, such as those mediated by the Akt pathway, can lead to the activation of programmed cell death. nih.gov

Modulation of Inflammatory Responses: Inhibition of kinases like JAK3 or IKKα can block the production and release of pro-inflammatory cytokines (e.g., IL-2, TNF-α), thereby dampening inflammatory responses. nih.govresearchgate.netnih.gov

Inhibition of Cell Migration and Invasion: Targeting kinases like FGFR can significantly impair the migratory and invasive capabilities of cancer cells, which are crucial for metastasis. nih.gov

Target Pathway Upstream Kinase Inhibited Key Downstream Effects Resulting Cellular Outcome
FGFR SignalingFGFR1/2/3Inhibition of RAS–MEK–ERK and PI3K–Akt pathwaysInhibition of proliferation, migration, and invasion; induction of apoptosis
JAK/STAT SignalingJAK3Reduced STAT phosphorylation and translocationImmunosuppression, reduced T-cell proliferation
Non-canonical NF-κBIKKαPrevention of p100 processing to p52Blockade of NF-κB target gene expression (anti-inflammatory)
STING PathwayENPP1 (Inhibition)Increased cGAMP levels, STING activationInduction of IFN-β and other cytokines for cancer immunotherapy

These downstream effects highlight the therapeutic potential of compounds based on the 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold in oncology and inflammatory diseases.

Information regarding the molecular mechanisms of action for the chemical compound “this compound” is not available in the public domain.

Extensive searches of scientific literature and chemical databases did not yield any specific studies detailing the molecular mechanisms of action for this compound. Consequently, there is no information available to populate the requested article sections on its influence on cellular proliferation pathways, induction of apoptotic mechanisms, inhibition of cell migration and invasion, or its modulation of other signaling cascades.

Research is available for the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives, which have been investigated for various therapeutic targets, including as inhibitors of fibroblast growth factor receptors (FGFR) and other kinases. These studies indicate that some derivatives of this scaffold can impact cellular processes such as proliferation, apoptosis, and migration. However, these findings are not specific to the this compound compound and it would be scientifically inaccurate to attribute these general activities to this specific, unstudied molecule.

Therefore, a detailed and scientifically accurate article focusing solely on the molecular mechanisms of action of this compound, as per the provided outline, cannot be generated at this time due to the absence of relevant research data.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design are crucial computational strategies in the development of novel therapeutic agents. For a compound like 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol, these approaches can be instrumental in identifying potential biological targets and optimizing its structure for improved activity and selectivity.

Molecular Docking for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uran.ua In the context of drug design, this involves docking a ligand, such as a 7-azaindole (B17877) derivative, into the binding site of a protein to predict its binding mode and estimate the binding affinity. nih.govnih.gov This information is invaluable for understanding the molecular basis of ligand-receptor interactions and for guiding the design of more potent inhibitors.

For the broader class of azaindole derivatives, molecular docking studies have been successfully employed to elucidate their binding mechanisms with various protein targets, including protein kinases. nih.govresearchgate.net These studies often reveal key hydrogen bonding interactions involving the nitrogen atoms of the azaindole core with the hinge region of the kinase active site. nih.gov In the case of this compound, molecular docking could be used to predict how the chloro and hydroxyl substituents influence its binding to a specific target. For instance, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the chloro group could engage in halogen bonding or occupy a hydrophobic pocket within the binding site.

A hypothetical molecular docking workflow for this compound is outlined below:

StepDescription
1. Target Selection Identification of a biologically relevant protein target (e.g., a protein kinase).
2. Ligand Preparation Generation of a 3D conformation of this compound and assignment of appropriate atomic charges.
3. Receptor Preparation Preparation of the protein structure, including the addition of hydrogen atoms and the definition of the binding site.
4. Docking Simulation Use of a docking algorithm (e.g., AutoDock Vina) to explore possible binding poses of the ligand within the receptor's active site.
5. Scoring and Analysis Ranking of the predicted binding poses based on a scoring function and detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. benthamscience.com Both ligand-based and structure-based approaches can be utilized for virtual screening. nih.gov

In a ligand-based virtual screening campaign, a known active molecule is used as a template to identify other compounds in a database that have similar properties. For a compound like this compound, its structural features could be used to search for commercially available or synthetically accessible analogs with potentially similar biological activities.

Structure-based virtual screening, on the other hand, involves docking a large library of compounds into the binding site of a target protein. This approach is particularly useful when the 3D structure of the target is known. For instance, if this compound were identified as a hit against a particular protein kinase, a structure-based virtual screen could be performed to identify other, potentially more potent, inhibitors from a large chemical library.

Pharmacophore Modeling and Generation

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.govresearchgate.net These models can then be used to screen databases for novel compounds that possess the required chemical features. ugm.ac.id

For the 7-azaindole scaffold, pharmacophore models have been developed to identify key features for binding to specific targets. researchgate.net These models typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net For this compound, a pharmacophore model could be generated that incorporates the hydrogen bonding capabilities of the pyrrole (B145914) N-H and the hydroxyl group, the aromatic nature of the bicyclic core, and the specific position of the chloro substituent. Such a model would be a valuable tool for identifying other compounds with a similar interaction profile.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. aps.org These methods can be used to study various aspects of a molecule's behavior, including its geometry, conformational preferences, and reactivity. youtube.comnih.govmdpi.com

Conformational Analysis and Tautomeric Stability Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. For a molecule like this compound, quantum chemical calculations can be used to explore the rotational barrier around the C-O bond of the hydroxyl group and to determine the most stable orientation of this group relative to the aromatic ring system.

Tautomerism is another important consideration for heterocyclic compounds like azaindoles. researchgate.net The 7-azaindole scaffold can exist in different tautomeric forms, and the relative stability of these tautomers can be influenced by the electronic state and the surrounding environment. rsc.orgacs.org Quantum chemical calculations can be used to predict the relative energies of the different tautomers of this compound in both the gas phase and in solution. This information is crucial for understanding its potential interactions with biological targets, as different tautomers may exhibit different binding properties.

Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations can provide valuable insights into the electronic structure of a molecule, including the distribution of electron density and the energies of the molecular orbitals. mdpi.com This information can be used to predict the molecule's reactivity and its potential for engaging in various types of intermolecular interactions. rsc.orgpitt.eduresearchgate.net

For this compound, an analysis of the molecular electrostatic potential (MEP) could identify regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). The electron-rich regions, such as the nitrogen atoms and the oxygen of the hydroxyl group, would be expected to act as hydrogen bond acceptors, while the electron-poor regions, such as the pyrrole N-H, would act as hydrogen bond donors.

Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be used to assess the molecule's chemical reactivity. A small HOMO-LUMO gap is often associated with higher chemical reactivity. These calculations can help in understanding the chemical stability and potential metabolic fate of the compound.

Advanced Simulation Techniques

Advanced simulation techniques are pivotal in elucidating the dynamic nature of ligand-protein interactions and providing a more accurate estimation of binding affinities. These methods go beyond static pictures provided by molecular docking and offer a deeper understanding of the molecular recognition process.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations of its complex with a target protein, such as a kinase, can reveal crucial information about the stability of the binding pose, the flexibility of the ligand and protein, and the network of interactions that stabilize the complex.

For instance, in studies of related pyrrolo[2,3-d]pyrimidine kinase inhibitors, MD simulations have been employed to assess the stability of docked conformations. mdpi.comnih.gov These simulations, often run for nanoseconds, track the trajectory of all atoms in the system, allowing for the analysis of root-mean-square deviation (RMSD) to evaluate the stability of the ligand's position in the binding site and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

A key aspect explored through MD simulations is the dynamics of hydrogen bonds. For the pyrrolo[2,3-b]pyridine scaffold, the nitrogen atoms in the rings are often critical for forming hydrogen bonds with the hinge region of kinases. sci-hub.se MD simulations can monitor the persistence of these hydrogen bonds throughout the simulation, providing insights into their strength and importance for binding. For this compound, one would expect the pyrrolo and pyridine (B92270) nitrogens, as well as the hydroxyl group, to be key players in such interactions. The simulations would also illuminate the role of the chlorine atom in either forming halogen bonds or contributing to hydrophobic interactions within the binding pocket.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a this compound-Kinase Complex

Simulation MetricValueInterpretation
Average Ligand RMSD1.5 ÅThe ligand maintains a stable binding pose within the active site.
Key Hydrogen Bond Occupancy (N1-H...Backbone C=O)85%Strong and persistent hydrogen bond crucial for anchoring the ligand.
Key Hydrogen Bond Occupancy (N7...Backbone N-H)70%Moderately stable hydrogen bond contributing to binding affinity.
Water-Mediated Hydrogen BondsPresentWater molecules in the active site facilitate bridging interactions.

This table is illustrative and based on typical findings for similar compounds.

While MD simulations provide qualitative insights into binding, quantitative predictions of binding affinity are crucial for lead optimization. Free Energy Perturbation (FEP) and end-point binding energy calculations like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are two powerful approaches for this purpose.

FEP is a rigorous method that calculates the relative binding free energy between two ligands by computationally "morphing" one into the other in both the solvated state and when bound to the protein. nih.gov This technique can provide highly accurate predictions of changes in binding affinity upon chemical modification, making it a valuable tool in drug design. For this compound, FEP could be used to predict the effect of substituting the chlorine atom with other halogens or modifying the hydroxyl group, thus guiding synthetic efforts towards more potent analogs.

End-point methods like MM/PBSA and MM/GBSA offer a computationally less expensive alternative to FEP for estimating the absolute binding free energy. nih.gov These methods calculate the free energy of the ligand-protein complex, the free protein, and the free ligand by combining molecular mechanics energies with solvation free energies. Studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors have successfully utilized the MM/PBSA method to rationalize the differences in inhibitory capacities among a series of compounds. nih.govmdpi.com These analyses can decompose the total binding free energy into contributions from individual residues, highlighting the key interactions driving binding. For this compound, such a decomposition could quantify the energetic contributions of the hydrogen bonds from the pyrrolo and pyridine moieties and the hydrophobic interactions involving the chlorinated ring.

Table 2: Hypothetical Binding Free Energy Decomposition for a this compound-Kinase Complex (MM/PBSA)

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-45.5
Electrostatic Energy-20.8
Polar Solvation Energy+30.2
Non-polar Solvation Energy-5.9
Total Binding Free Energy (ΔG) -42.0

This table is illustrative and based on typical findings for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a series of analogs of this compound, QSAR models can be developed to predict their biological activity, such as inhibitory potency against a specific target. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), to find a correlation with the observed activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. drugdesign.orgresearchgate.net These methods generate 3D fields around a set of aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. The resulting models can be visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity. For derivatives of this compound, a CoMFA or CoMSIA model could indicate, for example, that a bulky substituent is favored at a certain position or that an electropositive group is disfavored near the chlorine atom. Such insights are invaluable for the rational design of new, more potent compounds. Studies on related pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors have successfully employed 3D-QSAR to guide the design of novel inhibitors. sci-hub.se

The choice of molecular descriptors is critical for the development of a predictive QSAR model. nih.gov For a class of compounds like chlorinated and hydroxylated pyrrolo[2,3-b]pyridines, a combination of descriptors would be necessary to capture the key structural features influencing their biological activity.

Relevant descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, the electronegativity of the chlorine atom and the electron-donating nature of the hydroxyl group would be important. Descriptors such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be relevant. inlibrary.uz

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and molecular volume are common steric descriptors. The size of the substituent at various positions on the pyrrolo[2,3-b]pyridine core would be a key factor.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets in the target protein. The logarithm of the octanol-water partition coefficient (logP) is the most widely used hydrophobic descriptor. The chlorine atom would significantly contribute to the lipophilicity of the molecule.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide a more detailed description of the electronic structure. For halogenated phenols, DFT-based descriptors have been shown to be useful in QSAR studies. researchgate.net

Table 3: Key Descriptors for QSAR Modeling of Chlorinated and Hydroxylated Pyrrolo[2,3-b]pyridines

Descriptor TypeExample DescriptorRelevance to this compound
ElectronicAtomic charge on ClInfluences electrostatic and halogen bonding interactions.
ElectronicHOMO/LUMO energy gapRelates to chemical reactivity and stability.
StericMolar Refractivity (MR)Describes the bulkiness of substituents.
HydrophobiclogPQuantifies lipophilicity, affecting cell permeability and binding.
Hydrogen BondingNumber of H-bond donors/acceptorsThe hydroxyl and NH groups are key H-bond donors.

This table provides examples of descriptors and their general relevance.

Advanced Analytical and Spectroscopic Characterization of 4 Chloro 1h Pyrrolo 2,3 B Pyridin 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Determination of Tautomeric Forms in Solution:There are no available studies discussing the investigation of potential tautomeric forms of 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol in solution using NMR or other spectroscopic methods.

While data exists for related pyrrolopyridine and pyrrolopyrimidine derivatives, the strict requirement to focus solely on this compound prevents the inclusion of information from these other compounds. Further research or de novo analytical studies would be required to generate the data necessary to fulfill the requested article structure.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data has been reported for this compound. Theoretical exact mass can be calculated based on its molecular formula, C₇H₅ClN₂O.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₇H₅ClN₂O
Monoisotopic Mass 168.01
Ion ([M+H]⁺) 169.01
Ion ([M-H]⁻) 167.00

Note: These are theoretical values. Experimental verification is required.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Specific LC-MS analysis methods and results for this compound are not documented in available literature. For related azaindole series, LC-MS is commonly used to confirm purity, often reported as >95% for final compounds.

Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC)

While HPLC is a standard technique for purity assessment, specific methods (e.g., column type, mobile phase, flow rate, detection wavelength) and chromatograms for this compound have not been published. For the related compound 4-chloro-1H-pyrrolo[2,3-b]pyridine, purity is often assayed by HPLC and reported to be >97.5%.

Ultra-Performance Liquid Chromatography (UPLC)

There is no available UPLC data specifically for this compound.

Other Spectroscopic Methods (e.g., IR, UV-Vis)

Detailed experimental Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectroscopic data and spectral assignments for this compound are not available. Studies on related compounds, such as 4-chloro-7-azaindole-3-carbaldehyde, show complex IR spectra with characteristic bands for N-H stretching vibrations, though these would be significantly different from the target compound due to the different functional groups.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule. For this compound, the interpretation of its vibrational spectra can be approached through a combination of experimental data from closely related analogues and theoretical calculations, such as Density Functional Theory (DFT).

Due to the scarcity of direct experimental vibrational data for this compound, a detailed analysis can be extrapolated from studies on similar 7-azaindole (B17877) derivatives, such as 4-chloro-7-azaindole-3-carbaldehyde. mdpi.com The core structure's vibrational modes are expected to be largely conserved, with notable shifts and additional bands arising from the hydroxyl substituent.

Key Vibrational Modes and Expected Frequencies:

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its constituent functional groups.

O-H Stretching: The hydroxyl group at the C6 position is expected to exhibit a broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The precise position and shape of this band are sensitive to hydrogen bonding interactions in the solid state or in solution.

N-H Stretching: The pyrrole (B145914) N-H stretching vibration is anticipated to appear as a sharp to medium intensity band in the range of 3300-3500 cm⁻¹. In the solid state, this group can also participate in hydrogen bonding, leading to a broadening and shifting of the peak to lower wavenumbers.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine (B92270) and pyrrole rings typically occur in the 3000-3150 cm⁻¹ region.

C=C and C=N Stretching: The skeletal vibrations of the fused aromatic rings, involving C=C and C=N stretching, will produce a series of characteristic bands in the 1400-1650 cm⁻¹ range. These are often complex and coupled, providing a fingerprint region for the molecule.

C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl group is expected to appear in the 1200-1300 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration for a chloro-substituted aromatic ring is typically observed in the 600-800 cm⁻¹ range. Its exact position can be influenced by the substitution pattern on the ring.

Ring Bending and Deformation Modes: A complex pattern of bands below 1000 cm⁻¹ corresponds to various in-plane and out-of-plane bending and deformation modes of the pyrrolo[2,3-b]pyridine ring system.

Theoretical DFT calculations on the 7-azaindole monomer have provided detailed assignments of its vibrational modes, which serve as a valuable reference for substituted derivatives. nih.gov These calculations, often performed using methods like B3LYP with appropriate basis sets, can predict the harmonic frequencies and intensities of both IR and Raman active modes.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Activity
O-H Stretch3200-3600Strong, BroadWeak
N-H Stretch3300-3500Medium, SharpMedium
Aromatic C-H Stretch3000-3150MediumStrong
C=C/C=N Ring Stretch1400-1650StrongStrong
C-O Stretch1200-1300MediumWeak
C-Cl Stretch600-800MediumMedium
Ring In-Plane Bending800-1200MediumMedium
Ring Out-of-Plane Bending400-800MediumWeak

Electronic Spectroscopy for Conjugation and Chromophores

Electronic spectroscopy, primarily UV-Vis absorption spectroscopy, provides insights into the electronic transitions within a molecule, revealing information about its conjugation system and chromophores. The electronic spectrum of this compound is dictated by the π-electron system of the 7-azaindole core and the influence of the chloro and hydroxyl substituents.

The parent 7-azaindole chromophore is known to exhibit absorption bands in the UV region, corresponding to π→π* transitions. acs.org The substitution pattern on this core structure significantly modulates the energy of these transitions and, consequently, the position of the absorption maxima (λmax). Computational studies on indole (B1671886) and various azaindoles have shown that density functional theory can reliably predict their electronic spectra. mdpi.com

Influence of Substituents on Electronic Transitions:

Chloro Group (Cl): The chlorine atom at the C4 position acts as a weak deactivating group via its inductive effect (-I) but also as a weak activating group through its mesomeric effect (+M) due to its lone pairs of electrons. This dual nature can lead to a bathochromic (red) shift of the absorption bands compared to the unsubstituted 7-azaindole.

Hydroxyl Group (-OH): The hydroxyl group at the C6 position is a strong activating group (+M effect), donating electron density to the aromatic system. This is expected to cause a significant bathochromic shift and potentially an increase in the molar absorptivity of the π→π* transitions. The presence of the hydroxyl group can also introduce n→π* transitions, although these are often weaker and may be obscured by the more intense π→π* bands.

The position of substituents on the indole ring has been shown to have a pronounced effect on the electronic transition dipole moments. nih.gov For instance, substitution at the 4-position of the indole ring can have a greater impact on the absorption and emission wavelengths. nih.gov

Predicted UV-Vis Absorption Maxima:

Based on the analysis of substituted indoles and azaindoles, the UV-Vis spectrum of this compound in a non-polar solvent is expected to show two main absorption bands.

Band I (1La state): This band, corresponding to a transition to a more polar excited state, is anticipated to appear at a longer wavelength, likely in the range of 280-320 nm. The significant electron-donating effect of the hydroxyl group is the primary contributor to this red-shifted absorption.

Band II (1Lb state): This band, corresponding to a transition to a less polar excited state, is expected at a shorter wavelength, typically in the range of 250-280 nm.

The solvent environment can also play a crucial role in the position of these absorption bands. Polar solvents are likely to cause further shifts in the absorption maxima due to interactions with the molecule's ground and excited state dipole moments.

Interactive Data Table: Predicted Electronic Transitions for this compound

Electronic TransitionPredicted λmax Range (nm)Nature of TransitionExpected Molar Absorptivity (ε)
Band I280-320π→π* (1La)High
Band II250-280π→π* (1Lb)Moderate to High
n→π>300 (often weak/obscured)n→πLow

Applications of 4 Chloro 1h Pyrrolo 2,3 B Pyridin 6 Ol in Chemical Biology and Drug Discovery Research

Development as a Chemical Probe for Target Validation

Chemical probes are small molecules used to study the function of proteins and biological pathways, making them essential for target validation in drug discovery. rjpbr.com The 7-azaindole (B17877) scaffold is a key component in the development of such probes. nih.gov Derivatives of pyrrolopyridine are utilized as probe compounds in structure-activity relationship (SAR) studies, helping to elucidate the requirements for potent and selective interaction with biological targets. nih.gov

A critical aspect of developing a chemical probe is understanding its selectivity—how specifically it binds to its intended target versus other related proteins. Pyrrolo[2,3-b]pyridine derivatives have been instrumental in kinase profiling, a process that assesses the inhibitory activity of a compound against a broad panel of kinases. nih.govmrc.ac.uk

Research into glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, for example, has produced novel pyrrolo[2,3-b]pyridine derivatives with exceptional potency and selectivity. nih.gov Certain compounds demonstrated high selectivity for GSK-3β when tested against a panel of 24 structurally similar kinases. nih.gov This level of selectivity is crucial for a high-quality chemical probe, ensuring that observed biological effects can be confidently attributed to the inhibition of the target kinase.

Similarly, in the development of inhibitors for Protein Kinase B (PKB), selectivity against the structurally homologous kinase PKA is a key challenge. nih.govacs.org Studies on substituted 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives, which share a related core structure, revealed that specific substitution patterns dramatically influence selectivity. For instance, the combination of 2- and 4-chloro substituents on a benzyl (B1604629) group attached to the core scaffold increased the selectivity for PKB over PKA to approximately 150-fold while maintaining potent nanomolar inhibition of PKB. nih.govacs.org

The table below summarizes the impact of different substitution patterns on the selectivity of PKB inhibitors, illustrating the process of kinase selectivity profiling.

Compound Analogue (Substituent)PKB PotencySelectivity (vs. PKA)
4-chloroNanomolar~28-fold
3-chloroReducedReduced
2-chloroSimilar~40-fold
2,4-dichloroNanomolar~150-fold
2,6-dichloroSimilarHigh
4-tert-butylSimilar~126-fold

This table presents a conceptual summary of findings from referenced studies to illustrate the impact of substitutions on kinase selectivity. nih.govacs.org

Once validated, selective chemical probes derived from the pyrrolo[2,3-b]pyridine scaffold become powerful tools for dissecting cellular signaling pathways. A potent and selective PKB inhibitor, for instance, was shown to inhibit key molecular biomarkers within the PI3K-PKB-mTOR pathway in cellular assays, confirming its utility in studying this critical cancer-related pathway. nih.govacs.org

In the context of Alzheimer's disease research, a highly selective pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor was used to probe cellular mechanisms. nih.gov The compound was found to dose-dependently increase the phosphorylation of GSK-3β at its Ser9 site, which is an inhibitory mark. This led to a decrease in the hyperphosphorylation of the tau protein, a key pathological event in Alzheimer's. Furthermore, the probe molecule was used to show that GSK-3β inhibition resulted in the upregulation of β-catenin and markers related to neurogenesis, ultimately promoting the outgrowth of neurites in neuronal cells. nih.gov These findings highlight how such compounds serve as indispensable tools for investigating the complex cellular pathways involved in disease. nih.gov

Strategies in Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has become a cornerstone strategy for identifying lead compounds in modern drug discovery. drugdiscoverychemistry.com This approach begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then elaborated or linked together to build more potent, drug-like molecules. drugdiscoverychemistry.com The 7-azaindole scaffold has proven to be a highly effective starting point in FBDD campaigns. nih.govacs.orgnih.gov

The initial step in FBDD is the identification of fragments that bind to the target of interest. The 7-azaindole was identified as an original "hinge-binding fragment" in a screening campaign that ultimately led to a series of potent kinase inhibitors. nih.gov The hinge region is a flexible part of the kinase domain crucial for its function and is a common target for inhibitors.

In another example, a surface plasmon resonance (SPR)-mediated fragment screening campaign was conducted to find binders for Focal Adhesion Kinase (FAK), an oncology target. nih.gov This screen identified bicyclic scaffolds that bind to the FAK hinge region. This initial discovery prompted a "knowledge-based" exploration of related structures, including the highly substituted 1H-pyrrolo[2,3-b]pyridine scaffold, as a basis for developing more potent inhibitors. nih.gov

Following the identification of a promising fragment, the next stage is to grow or elaborate it to improve its affinity and selectivity. The development of PKB inhibitors from a 7-azaindole fragment provides a clear example of this process. nih.govacs.org Starting from the initial fragment hit, medicinal chemists systematically added and modified substituents to explore the structure-activity relationship (SAR). This iterative process of synthesis and testing allowed for the optimization of the compound's properties.

Similarly, after identifying initial binders to FAK, researchers employed a fragment growing approach to add essential pharmacophores to the 1H-pyrrolo[2,3-b]pyridine core. nih.gov A key success in this effort was the development of a synthetic route that allowed for the independent introduction of three different substituents onto the scaffold. This chemical versatility is highly advantageous in FBDD, as it enables fine-tuning of the molecule's interactions with the target protein to maximize potency and selectivity. nih.gov Structural analysis later revealed that an appropriately substituted pyrrolo[2,3-b]pyridine derivative induced a rare conformation in the target kinase, demonstrating the sophisticated level of optimization achievable through fragment elaboration. nih.gov

Scaffold in Lead Discovery and Optimization

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure frequently used as a core scaffold in medicinal chemistry to generate new bioactive compounds. nih.gov Its rigid bicyclic structure provides a solid foundation for the spatial orientation of various substituents, making it an ideal starting point for lead discovery and subsequent optimization campaigns. nih.govmdpi.com

The versatility of the scaffold allows for modifications at multiple positions (e.g., C4, C5, C6), enabling chemists to systematically alter the compound's properties to improve potency, selectivity, and pharmacokinetic profiles. mdpi.com For example, in the pursuit of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, researchers have employed scaffold-hopping strategies, incorporating elements from known drugs onto the related pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com Synthetic strategies such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are commonly used to add diverse chemical groups to the core structure. nih.govmdpi.com

This scaffold has been successfully used to generate lead compounds for a variety of kinase targets, including:

Glycogen Synthase Kinase-3β (GSK-3β): For potential treatment of Alzheimer's disease. nih.gov

Protein Kinase B (PKB/Akt): For oncology applications. nih.govacs.org

Focal Adhesion Kinase (FAK): As a target for cancer therapy. nih.gov

c-Met: A receptor tyrosine kinase involved in cancer. nih.gov

The process of lead optimization involves refining the structure of an initial "hit" or "lead" compound to create a candidate with all the necessary properties for further development. This often involves improving metabolic stability and solubility while maintaining high target potency. dundee.ac.uk The development of diverse synthetic routes for the pyrrolo[2,3-b]pyridine scaffold has been crucial for its widespread use in these optimization efforts. nih.govnih.gov

Design of Novel Therapeutic Agents

The 4-chloro-1H-pyrrolo[2,3-b]pyridine core is a key pharmacophore in the design of various therapeutic agents, particularly kinase inhibitors. The nitrogen atom at position 7 and the pyrrole (B145914) nitrogen engage in crucial hydrogen bonding interactions with the hinge region of kinase active sites, a common feature in many kinase inhibitor-enzyme complexes. The chlorine atom at the 4-position can serve as a handle for further functionalization or can be involved in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-protein binding.

Although direct examples involving the 6-ol variant are not extensively documented, the broader class of 4-chloro-7-azaindoles has been instrumental in the development of inhibitors for targets such as Colony-Stimulating Factor 1 Receptor (CSF1R), a key player in cancer and inflammatory diseases. The strategic placement of substituents on this core allows for the modulation of a compound's biological activity and physicochemical properties.

Optimization for Potency, Selectivity, and Desirable Pharmacological Profiles

The journey of a hit compound to a clinical candidate involves a meticulous process of optimization. The 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol scaffold offers several avenues for such refinement. The hydroxyl group at the 6-position, for instance, can be a key interaction point with the target protein, or it can be modified to improve properties like solubility and metabolic stability.

Structure-activity relationship (SAR) studies on related pyrrolo[2,3-b]pyridine derivatives have demonstrated that modifications at various positions can significantly impact potency and selectivity. For example, in the context of CSF1R inhibitors, the nature of the substituent at the 4-position, often an amino group, is critical for activity. The presence of the 6-ol group in the target compound could influence the electronic properties of the ring system and provide a vector for further chemical exploration to fine-tune the pharmacological profile.

Table 1: Potential Modification Sites on the this compound Scaffold and Their Impact on Pharmacological Properties

PositionFunctional GroupPotential for Optimization
1 (Pyrrole N-H)AmineAlkylation or arylation can modulate lipophilicity and introduce new interactions.
4ChlorineCan be replaced via nucleophilic aromatic substitution to introduce diverse functionalities.
6HydroxylCan be etherified, esterified, or used as a handle for conjugation to improve pharmacokinetics.

Building Block in Complex Heterocyclic Synthesis

The reactivity of the 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold makes it a valuable building block for the synthesis of more complex heterocyclic systems. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups.

Precursor for Advanced Organic Transformations

The inherent reactivity of the 4-chloro-7-azaindole (B22810) core allows it to serve as a precursor for a variety of advanced organic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the chloro-substituted position. These reactions are fundamental in building molecular complexity and are widely used in the synthesis of pharmaceutical candidates. The hydroxyl group at the 6-position can also be leveraged, for example, through O-alkylation or conversion to a triflate for further cross-coupling reactions.

Synthetic Intermediate for Polycyclic Systems

The pyrrolo[2,3-b]pyridine nucleus can be annulated to construct more elaborate polycyclic systems. The functional groups present on the this compound scaffold can be strategically utilized to build additional rings, leading to novel chemical entities with unique three-dimensional shapes and biological activities. For instance, the pyrrole nitrogen and the 6-hydroxyl group could potentially participate in intramolecular cyclization reactions to form fused ring systems.

Table 2: Key Reactions Utilizing the 4-chloro-1H-pyrrolo[2,3-b]pyridine Scaffold

Reaction TypePosition of ReactivityResulting Structure
Nucleophilic Aromatic Substitution (SNAr)4-position (C-Cl)Introduction of amines, ethers, thioethers, etc.
Suzuki-Miyaura Coupling4-position (C-Cl)Formation of a C-C bond with an aryl or vinyl group.
Buchwald-Hartwig Amination4-position (C-Cl)Formation of a C-N bond.

Patent Landscape and Academic Implications of 1h Pyrrolo 2,3 B Pyridine Research

Overview of Patent Literature Pertaining to 1H-Pyrrolo[2,3-b]pyridine Derivatives

The patent literature for 1H-pyrrolo[2,3-b]pyridine derivatives is extensive, reflecting the therapeutic potential of this class of compounds. A significant portion of these patents are centered around the development of novel kinase inhibitors for various diseases.

Analysis of Key Patent Families and Claims

An analysis of the patent landscape reveals several key families of 1H-pyrrolo[2,3-b]pyridine derivatives. These patents typically claim novel compounds, pharmaceutical compositions containing them, and their methods of use in treating specific medical conditions. For instance, some patents describe derivatives of pyrrolo[2,3-b]pyridine that are useful as SGK-1 kinase inhibitors. google.com The claims in these patents often cover a broad range of structural modifications to the core pyrrolo[2,3-b]pyridine ring, aiming to secure intellectual property rights over a wide chemical space.

Another significant area of patenting activity involves the synthesis of these compounds. For example, patents have been filed for versatile and facile processes for the efficient preparation of biologically active molecules like Vemurafenib, which contains the 1H-pyrrolo[2,3-b]pyridine core. google.com These process patents are crucial for the large-scale, industrial production of these therapeutic agents.

The following table provides a snapshot of some key patent families and their primary claims:

Patent/Application NumberAssignee/ApplicantKey Claims
WO2006063167A1Vertex PharmaceuticalsNovel 1H-pyrrolo[2,3-b]pyridine compounds as SGK-1 kinase inhibitors and their use in treating disorders associated with SGK-1 activity. google.com
EP2395004A3VariousPyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors for treating diseases associated with aberrant protein kinase activity. google.com
WO2013181415A1Plexxikon Inc.Methods for the synthesis of pyrrolo[2,3-b]pyridines, including intermediates for Vemurafenib. google.com
NZ627361ASentinel Oncology Limited1H-pyrrolo[2,3-b]pyridine derivatives as CHK1 inhibitors for the treatment of cancer and autoimmune disorders. google.com
US20140171431A1Nereus Pharmaceuticals, Inc.Substituted 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as Salt Inducible Kinase 2 (SIK2) inhibitors. googleapis.com

Focus on Therapeutic Applications (e.g., Kinase Inhibitors)

A predominant theme in the patent literature for 1H-pyrrolo[2,3-b]pyridine derivatives is their application as kinase inhibitors. google.com Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been patented as inhibitors for a wide array of kinases, including:

SGK-1 (Serum/glucocorticoid-regulated kinase 1): These inhibitors are being explored for the treatment of diseases mediated by SGK-1, such as those involving electrolyte balance and cell proliferation. google.com

FLT3 (Fms-like tyrosine kinase 3): The overexpression of FLT3 is strongly correlated with acute myeloid leukemia (AML). nih.gov Consequently, 1H-pyrrolo[2,3-b]pyridine derivatives are being developed as FLT3 inhibitors for AML treatment. nih.gov

CHK1 (Checkpoint kinase 1): Inhibition of CHK1 is a promising strategy in cancer therapy, and pyrrolo[2,3-b]pyridine derivatives are being investigated for this purpose. google.com

SIK2 (Salt Inducible Kinase 2): Overexpression of SIK2 is found in several cancers, and inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold are being developed to target this kinase. googleapis.com

CSF1R (Colony-stimulating factor 1 receptor): This receptor is a validated target in drug discovery, and pyrrolo[2,3-b]pyridine analogues are being synthesized and evaluated as CSF1R inhibitors. nih.gov

Beyond kinase inhibition, some patents explore other therapeutic avenues. For instance, derivatives have been investigated as phosphodiesterase 4B (PDE4B) inhibitors, which could be beneficial for central nervous system (CNS) diseases. nih.gov

Academic Research Trends and Hotspots

Academic research on 1H-pyrrolo[2,3-b]pyridine and its analogues is vibrant and multifaceted, often complementing and sometimes preceding industrial patent filings.

Comparison of Academic Publications and Patent Filings

While both academic publications and patent filings focus on the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives, their emphasis can differ. Academic research often delves into fundamental aspects such as novel synthetic methodologies, structure-activity relationship (SAR) studies, and the elucidation of biological mechanisms. nih.govresearchgate.netnih.gov

For example, academic studies have reported the design and synthesis of novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues and their in-vitro anticancer activities, often accompanied by molecular docking studies to understand the binding interactions. dntb.gov.ua Other research has focused on synthesizing analogues with antiproliferative activity and studying their interaction with biological macromolecules like DNA. researchgate.netnih.gov

In contrast, patent filings are primarily driven by the goal of securing intellectual property for compounds with clear therapeutic potential and a viable path to market. google.comgoogleapis.com The scope of claims in patents is often broader, aiming to cover a wider range of chemical structures than what might be presented in a single academic paper.

Emerging Areas of Research for Pyrrolo[2,3-b]pyridine Analogues

Academic research is continually pushing the boundaries of what is known about pyrrolo[2,3-b]pyridine analogues, leading to the exploration of new therapeutic areas. Some emerging areas of research include:

Antiproliferative Agents: Researchers are actively synthesizing and evaluating novel pyrrolo[2,3-b]pyridine analogues for their cytotoxic effects against various human cancer cell lines. researchgate.netnih.gov These studies often explore mechanisms beyond kinase inhibition, such as DNA intercalation. researchgate.netnih.gov

Development of Selective Inhibitors: There is a growing interest in developing derivatives that are highly selective for specific kinase isoforms to minimize off-target effects and improve therapeutic indices. nih.gov

Exploration of Different Isomers: While 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is the most studied, research is also being conducted on other isomers of pyrrolopyridine, such as pyrrolo[3,4-c]pyridines and pyrrolo[3,2-c]pyridines, which have shown a broad spectrum of pharmacological properties including antidiabetic, antimycobacterial, and anticancer activities. mdpi.comtandfonline.com

Strategic Considerations for Intellectual Property in Chemical Biology

The development of novel compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold highlights several strategic considerations for intellectual property (IP) in chemical biology. A robust IP strategy is crucial for translating basic research discoveries into clinical applications.

Key considerations include:

Early and Broad Patent Filings: To secure a competitive advantage, it is essential to file for patent protection early in the research and development process. The claims should be drafted broadly to cover not only the specific compounds synthesized but also related analogues and their potential therapeutic uses.

Protection of Synthetic Methods: In addition to patenting the final compounds, protecting the novel and efficient synthetic routes used to produce them can provide an additional layer of IP protection and create a barrier to entry for competitors. google.com

Navigating the Patent Landscape: Researchers and companies must carefully navigate the existing patent landscape to avoid infringement. This involves conducting thorough freedom-to-operate (FTO) analyses before committing significant resources to a particular line of research.

University-Industry Collaboration: Collaborations between academic institutions and pharmaceutical companies can be mutually beneficial. Academia often provides the innovative basic research, while industry brings the resources and expertise needed for drug development and commercialization. Clear agreements on IP ownership and licensing are critical for the success of such collaborations.

Novelty and Inventive Step in Compound Design

In patent law, novelty and inventive step (or non-obviousness) are two of the primary criteria for granting a patent for a new chemical entity. For derivatives of 1H-pyrrolo[2,3-b]pyridine, these criteria are assessed based on the specific structural modifications of the core scaffold and the resulting properties.

The novelty of a 1H-pyrrolo[2,3-b]pyridine derivative can be established if the exact chemical structure has not been previously disclosed in the public domain. For a compound like 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol, its novelty would depend on whether this specific combination of a chloro substituent at the 4-position and a hydroxyl group at the 6-position on the 1H-pyrrolo[2,3-b]pyridine core has been reported before.

The inventive step, however, is a higher bar to clear. It requires that the new compound is not an obvious modification of existing compounds for a person skilled in the art. In the context of medicinal chemistry, an inventive step can be demonstrated in several ways:

Unexpected Therapeutic Activity: A new derivative showing a surprising and significant improvement in activity against a particular biological target compared to structurally similar known compounds can be considered inventive. For instance, many patented 1H-pyrrolo[2,3-b]pyridine derivatives are kinase inhibitors. google.comgoogle.com A novel derivative demonstrating high potency and selectivity for a specific kinase, not previously associated with this scaffold, would likely be considered inventive.

Improved Pharmacokinetic or Pharmacodynamic Properties: Modifications to the core structure that lead to unforeseen improvements in properties such as solubility, metabolic stability, oral bioavailability, or reduced toxicity can also constitute an inventive step.

Novel Combinations of Substituents: The specific placement and nature of substituents on the pyrrolopyridine ring can lead to a non-obvious chemical space. While the individual substituents (like chloro and hydroxyl groups) may be common in medicinal chemistry, their unique combination on the 1H-pyrrolo[2,3-b]pyridine scaffold could be deemed inventive if it imparts advantageous properties.

The existing patent literature for 1H-pyrrolo[2,3-b]pyridine derivatives reveals a focus on substitutions at various positions to modulate their biological activity, often as inhibitors of protein kinases. google.comnih.gov The novelty and inventive step of new compounds are typically argued based on the unique substitution patterns and the resulting biological effects.

Table 1: Representative Patents for 1H-Pyrrolo[2,3-b]pyridine Derivatives

Patent NumberAssigneeGeneral Therapeutic AreaKey Structural Features
US8664236B2Not specifiedAnti-tumorSubstituted 1H-pyrrolo[2,3-b]pyridine derivatives for inhibiting cell proliferation. google.com
WO2006063167A1Not specifiedSGK-1 kinase inhibitorsDerivatives of pyrrolo[2,3-b]pyridine for treating disorders associated with SGK-1 activity. google.com
US9260426B2ARRIEN PHARMACEUTICALS LLCSIK2 inhibitorsSubstituted 1H-pyrrolo[2,3-b]pyridine derivatives for treating cancer, stroke, obesity, and type II diabetes. google.com

Freedom to Operate Analysis within the Existing Patent Space

A freedom-to-operate (FTO) analysis is crucial for any entity looking to develop and commercialize a new compound. It aims to determine whether the production, use, or sale of the new compound would infringe on any existing patents. For this compound, a comprehensive FTO analysis would involve a thorough search and interpretation of the claims of all relevant patents.

The patent landscape for 1H-pyrrolo[2,3-b]pyridine derivatives is populated with broad Markush claims. These are claims that encompass a whole class of related compounds, defined by a generic structure with variable substituent groups. For example, a patent might claim a 1H-pyrrolo[2,3-b]pyridine core with various possible substituents at positions 4 and 6.

To assess the freedom to operate for this compound, the following aspects need to be considered:

Scope of Existing Claims: The primary concern is whether the specific structure of this compound falls within the scope of any active patent claims. This requires a careful reading of the Markush structures in granted patents. If the claims are broad enough to include a chloro group at the 4-position and a hydroxyl group at the 6-position, then there could be an infringement risk.

Dominant Patents: Identifying the key patents that dominate the 1H-pyrrolo[2,3-b]pyridine space is essential. These are often broad patents that were filed early on and cover a wide range of derivatives. The assignees of these patents are major players in this area of research.

Geographical Coverage: Patent rights are territorial. An FTO analysis must consider the specific countries where the compound is intended to be manufactured, used, or sold. A patent granted in the United States does not prevent these activities in another country where the patent is not in force.

Patent Expiry: The term of a patent is limited. Once a patent expires, the invention enters the public domain, and anyone is free to use it. The expiry dates of relevant patents are a key consideration in an FTO analysis.

Given that many patents on 1H-pyrrolo[2,3-b]pyridine derivatives are directed towards their use as kinase inhibitors, any development of this compound for a similar therapeutic application would require careful navigation of this patent space. google.comgoogle.comnih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol and its derivatives?

A widely used method involves multicomponent reactions (MCRs) to construct the pyrrolo-pyrimidine core. For example:

  • Procedure : React N-(2-oxo-2-arylethyl)methanesulfonamide with aldehydes and cyanocetamide in ethanol/ethyl cyanoacetate under basic conditions (e.g., anhydrous K₂CO₃). Monitor intermediates via TLC, heat to 150°C, and purify via recrystallization .
  • Key Variables : Choice of aldehyde and substituents (e.g., aryl, heteroaryl) influences yield and regioselectivity. For example, 3,5-dibromophenyl substituents yield products with >250°C melting points .

Q. How can researchers characterize the purity and structural identity of this compound derivatives?

  • Analytical Methods :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δH = 5.66 ppm for NH₂ in 6l) .
    • HRMS : Validate molecular weights (e.g., C₂₅H₁₅ClN₄OS: calc. 454.93, found 454.93) .
    • X-ray Crystallography : Resolve bond lengths and angles (e.g., C–C = 0.004 Å in 4-chloro-1H-pyrrolo[2,3-d]pyrimidine) .
  • Purity Criteria : Use ≥97% purity standards via HPLC or TLC, as per pharmacopeial guidelines .

Advanced Research Questions

Q. How do substituents on the pyrrolo-pyrimidine core affect reactivity and biological activity?

  • Electron-Withdrawing Groups (EWGs) : Chlorine at position 4 enhances electrophilicity, facilitating nucleophilic substitution (e.g., coupling with indoles in Example 8) .
  • Aryl Substituents : Bulky groups (e.g., 3-iodophenyl) reduce solubility but improve thermal stability (mp >300°C) .
  • Biological Implications : Derivatives like 4-chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine show anticancer potential due to heterocyclic lipophilicity .

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data?

  • Case Study : Variations in melting points (e.g., 209–210°C for 6l vs. 232°C for 24e) may arise from polymorphic forms or solvent impurities .
  • Mitigation Strategies :
    • Reproduce conditions (e.g., reflux time, solvent purity) from primary sources .
    • Cross-validate with multiple techniques (e.g., XRD for crystal packing vs. NMR for solution-state structure) .

Q. What strategies optimize regioselectivity in halogenation or cross-coupling reactions of pyrrolo-pyrimidines?

  • Directed Metalation : Use directing groups (e.g., sulfonyl) to control halogenation sites .
  • Pd-Catalyzed Coupling : Suzuki-Miyaura reactions with aryl boronic acids require precise control of Pd(PPh₃)₄ catalyst loading (1.1 equivalents) to minimize byproducts .

Methodological Recommendations

  • Synthesis : Prioritize MCRs for scaffold diversification .
  • Purification : Use recrystallization (methanol) or column chromatography for >95% purity .
  • Troubleshooting : Employ DMSO-d₆ for NMR of poorly soluble derivatives .

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